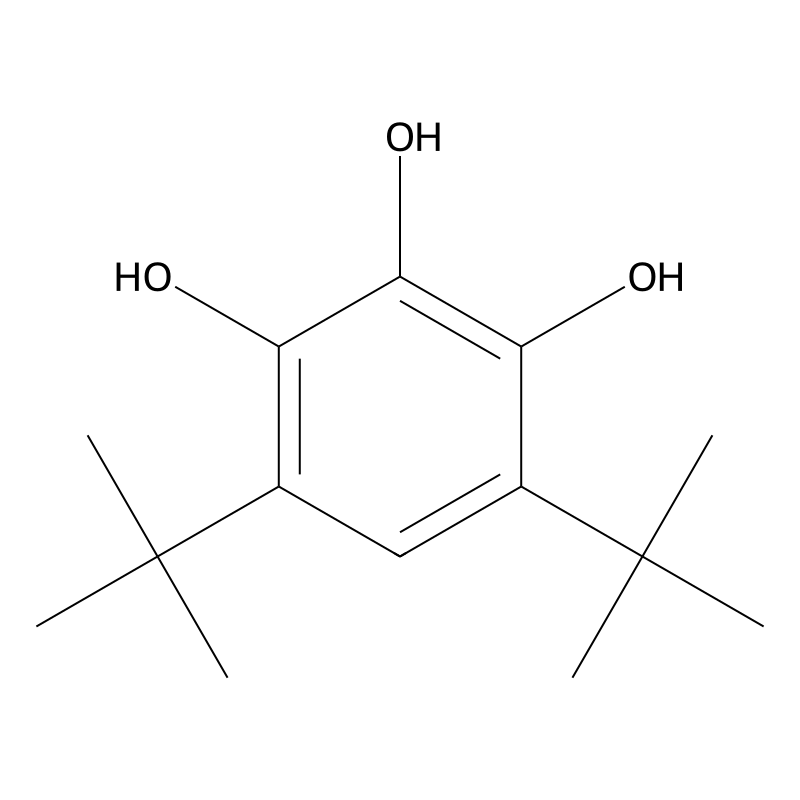

4,6-di-tert-Butylpyrogallol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-di-tert-Butylpyrogallol (CAS 3934-77-8) is a highly substituted aromatic triol characterized by the presence of two bulky tert-butyl groups at the 4 and 6 positions of the pyrogallol core. In industrial and advanced laboratory settings, this compound is primarily procured as a sterically hindered precursor for redox-active ligands (such as dioxophenoxazines), a rigid crosslinking polyol for hydrophobic gels, and a stable model compound for polyphenol oxidation studies [1]. Unlike standard pyrogallol, which is highly susceptible to uncontrolled autoxidation and polymerization, the tert-butyl groups in 4,6-di-tert-butylpyrogallol provide kinetic stability, dictating specific, reproducible reaction pathways during oxidation and metal complexation [2]. This makes it an essential building block for synthesizing highly covalent f-block metal complexes and tracking precise C-C bond cleavage mechanisms in catalytic and material research.

References

Substituting 4,6-di-tert-butylpyrogallol with unsubstituted pyrogallol or common hindered catechols (e.g., 3,5-di-tert-butylcatechol) compromises both synthetic reproducibility and coordination capacity. Unsubstituted pyrogallol rapidly undergoes uncontrolled oxidative polymerization in alkaline or oxygen-rich environments, yielding intractable dark mixtures (such as purpurogallin derivatives) that ruin downstream ligand synthesis and mechanistic assays [1]. While 3,5-di-tert-butylcatechol offers similar steric protection, it lacks the third hydroxyl group necessary to form extended, planar tridentate systems like dioxophenoxazine (DOPO) ligands [2]. Consequently, attempting to use these generic alternatives in f-element coordination or rigid gel formulation results in incomplete metal coordination spheres, catalyst deactivation, or a complete failure to isolate the desired dimeric or chelated products.

References

- [1] Olekhnovich, L. P., et al. 'Structures of Oxidation Products of 4,6-Di-tert-butylpyrogallol.' Russian Journal of Organic Chemistry, 2005.

- [2] Whitefoot, M. A., et al. 'Synthesis and Characterization of Tris-chelate Complexes for Understanding f-Orbital Bonding in Later Actinides.' Journal of the American Chemical Society, 2019.

Controlled Oxidative Dimerization vs. Uncontrolled Polymerization

The steric bulk of 4,6-di-tert-butylpyrogallol strictly limits its oxidative coupling pathways. When subjected to base-catalyzed autoxidation or enzymatic oxidation, 4,6-di-tert-butylpyrogallol yields discrete, isolable dimeric products (e.g., tetra-tert-butyl-6,10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a,10a-tetrahydrodibenzo-1,4-dioxine) via a predictable [2π+4π]-cycloaddition mechanism, or undergoes clean C-C bond cleavage[1]. In stark contrast, unsubstituted pyrogallol rapidly polymerizes into a complex, unquantifiable mixture of oligomers and purpurogallin derivatives under identical conditions [2].

| Evidence Dimension | Oxidation product profile and processability |

| Target Compound Data | Yields 1-2 specific, crystallographically characterizable dimeric or cleavage products. |

| Comparator Or Baseline | Unsubstituted pyrogallol (yields intractable, multi-component polymeric mixtures). |

| Quantified Difference | Reduces oxidation product complexity from >10 polymeric species to 1-2 discrete, isolable molecules. |

| Conditions | Base-catalyzed autoxidation or reaction with alkaline hydrogen peroxide. |

Ensures high-yield, reproducible synthesis of downstream quinone derivatives and allows precise analytical tracking in mechanistic studies.

Ligand Precursor Suitability for High-Coordination f-Block Metals

4,6-di-tert-butylpyrogallol serves as the critical precursor for synthesizing redox-active dioxophenoxazine (DOPO) ligands, which are required for stabilizing large f-block elements. The resulting DOPO ligands form robust, planar tris-chelate complexes (M(DOPOq)3) with actinides and lanthanides (e.g., U, Ce, Nd, Bk, Cf), providing metal-oxygen bond lengths of 2.423–2.468 Å that indicate strong, highly covalent interactions [1]. Standard bidentate ligands like 3,5-di-tert-butylcatechol cannot form these extended planar structures, often requiring auxiliary ligands (like THF or pyridine) to satisfy the high coordination numbers (typically 8-9) of f-block metals, leading to lower complex stability [2].

| Evidence Dimension | Coordination capacity and complex stability |

| Target Compound Data | Forms tridentate/planar DOPO ligands enabling stable homoleptic tris-chelate complexes (coordination number 9) without solvent coordination. |

| Comparator Or Baseline | 3,5-di-tert-butylcatechol (forms bidentate ligands, often resulting in solvent-coordinated, less stable complexes). |

| Quantified Difference | Increases ligand denticity and steric shielding, eliminating the need for labile auxiliary solvent ligands in f-block complexes. |

| Conditions | Synthesis of lanthanide/actinide (Ce, Nd, U) coordination complexes in non-aqueous media. |

Crucial for researchers designing stable, non-aqueous extraction agents or catalysts involving highly reactive actinide and lanthanide metals.

Rigid Crosslinking in Hydrophobic Gel Formulation

In the formulation of hydrophobic gels and elastomers, the structural rigidity and functionality of the polyol dictate the final material properties. 4,6-di-tert-butylpyrogallol acts as a rigid, aromatic triol, forming highly compact gels with significantly smaller pore sizes compared to standard aliphatic polyols[1]. While aliphatic triols like glycerol or 1,2,6-hexanetriol introduce flexibility and hydrophilicity, the bulky tert-butyl groups and aromatic core of 4,6-di-tert-butylpyrogallol lock the polymer network into a dense, hydrophobic conformation, drastically reducing solvent swelling and increasing mechanical resilience [1].

| Evidence Dimension | Gel network compactness and pore size |

| Target Compound Data | Forms compact, rigid hydrophobic gels with small pore sizes. |

| Comparator Or Baseline | Aliphatic triols like glycerol (form flexible, larger-pore, hydrophilic networks). |

| Quantified Difference | Provides superior steric bulk and aromatic rigidity, decreasing pore size and increasing hydrophobicity of the resulting gel. |

| Conditions | Crosslinking of hydrophobic materials / polyester polyols. |

Allows material scientists to engineer specialized, highly compact deodorizing gels or barrier materials that resist moisture and swelling.

Synthesis of Redox-Active DOPO Ligands for Actinide/Lanthanide Chemistry

Directly leveraging its unique triol structure and steric bulk, 4,6-di-tert-butylpyrogallol is the preferred starting material for synthesizing dioxophenoxazine (DOPO) ligands. These ligands are essential for creating stable, highly covalent tris-chelate complexes with f-block elements (like Uranium, Berkelium, and Californium) in advanced nuclear extraction and catalytic research [1].

Mechanistic Modeling of Polyphenol Oxidation and Bleaching

Because its bulky tert-butyl groups prevent runaway polymerization, it is used as a reliable model compound to study base-catalyzed autoxidation, intradiol dioxygenase activity, and the exact C-C bond cleavage mechanisms occurring during cosmetic hair bleaching and melanin degradation [2].

Rigid Crosslinking Agent for Advanced Hydrophobic Gels

In polymer science, it is utilized as a specialized, high-functionality aromatic polyol. Its incorporation into polyester or polyurethane networks yields highly compact, small-pore hydrophobic gels used in specialized barrier films and deodorant matrices [3].

References

- [1] Whitefoot, M. A., et al. 'Synthesis and Characterization of Tris-chelate Complexes for Understanding f-Orbital Bonding in Later Actinides.' Journal of the American Chemical Society, 2019.

- [2] Tatsuno, Y., et al. 'Vanadium catalyzed oxygenation of 4,6-di-tert-butylpyrogallol. A model reaction for intradiol dioxygenase.' Inorganica Chimica Acta, 1983.

- [3] US Patent 11173224B2. 'Gels comprising a hydrophobic material.' Google Patents, 2021.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant